
3-Hydroxy Desloratadine-d4
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Overview
Description
3-Hydroxy Desloratadine-d4: is a deuterated form of 3-Hydroxy Desloratadine, which is a metabolite of Desloratadine. Desloratadine is a second-generation tricyclic antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. The deuterium labeling in this compound makes it useful in various pharmacokinetic and metabolic studies due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Desloratadine-d4 involves the deuteration of 3-Hydroxy DesloratadineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out under stringent regulatory guidelines to meet the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Desloratadine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions where one atom or group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can result in the formation of deuterated analogs .
Scientific Research Applications
Pharmacokinetic Studies
One of the primary applications of 3-hydroxy desloratadine-d4 is in pharmacokinetic studies. It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying desloratadine and its metabolites in biological samples.
Method Development
A validated LC-MS/MS method has been developed for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma. The method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 50 pg/mL and linearity over a concentration range from 50 to 10,000 pg/mL. The intra- and inter-day precision was less than 6%, indicating reliable reproducibility for pharmacokinetic assessments .
Parameter | Value |
---|---|
LLOQ | 50 pg/mL |
Linear Range | 50 - 10,000 pg/mL |
Intra-day Precision | < 5.71% |
Inter-day Precision | < 6.68% |
Drug Metabolism Studies
In drug metabolism research, this compound is crucial for understanding the metabolic pathways of desloratadine. It allows researchers to trace the metabolic fate of the drug in vivo and in vitro.
Case Study: Metabolic Pathways
A study involving human liver microsomes demonstrated that desloratadine undergoes extensive metabolism, primarily through hydroxylation to form 3-hydroxy desloratadine. The use of deuterium-labeled standards like this compound helps quantify these metabolites accurately, providing insights into the drug’s metabolic stability and interactions .
Clinical Research Applications
The compound is also utilized in clinical research to evaluate the efficacy and safety of desloratadine in various populations, including those with allergic rhinitis and chronic urticaria.
Clinical Trial Insights
In clinical trials assessing the antihistaminic effects of desloratadine, researchers have employed this compound as a biomarker to monitor drug levels and correlate them with therapeutic outcomes. This approach enhances the understanding of dose-response relationships and individual variability in drug response .
Other Research Applications
Beyond pharmacokinetics and drug metabolism, this compound has potential applications in:
- Immunology : Investigating immune responses mediated by histamine receptors.
- Neuroscience : Studying the central effects of antihistamines on neurotransmitter systems.
- Cancer Research : Exploring the role of histamine in tumor biology and metastasis.
Mechanism of Action
3-Hydroxy Desloratadine-d4 exerts its effects by acting as a stable isotope-labeled analog of 3-Hydroxy Desloratadine. The compound competes with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This binding blocks the action of endogenous histamine, leading to temporary relief of allergic symptoms such as nasal congestion and watery eyes .
Comparison with Similar Compounds
3-Hydroxy Desloratadine: The non-deuterated form of the compound.
Desloratadine: The parent compound from which 3-Hydroxy Desloratadine is derived.
Loratadine: Another second-generation antihistamine that is metabolized to Desloratadine .
Uniqueness: The uniqueness of 3-Hydroxy Desloratadine-d4 lies in its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research and pharmaceutical applications, offering insights that are not possible with non-deuterated analogs .
Q & A
Basic Research Questions
Q. What methods are used to synthesize and characterize 3-Hydroxy Desloratadine-d4 for isotopic purity in metabolic studies?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., piperidinylidene ring) via catalytic exchange or precursor deuteration. Isotopic purity (>98%) is validated using LC-MS and nuclear magnetic resonance (NMR) spectroscopy. For example, LC-MS confirms the molecular ion peak at m/z 330.85 (C19H15ClN2OD4) . NMR (e.g., 2H NMR) identifies deuterium incorporation sites and quantifies isotopic enrichment .
Q. How is this compound distinguished from its non-deuterated counterpart in analytical workflows?
- Methodological Answer : Mass spectrometry (MS) is critical. The deuterated compound exhibits a +4 Da shift in its molecular ion compared to non-deuterated 3-Hydroxy Desloratadine (C19H19ClN2O, m/z 326.83). Chromatographic retention times may also differ slightly due to isotopic effects .
Q. What analytical techniques validate the stability of this compound under experimental storage conditions?
- Methodological Answer : Accelerated stability studies are conducted under varying temperatures (e.g., -20°C to 25°C) and humidity levels. HPLC-UV or LC-MS monitors degradation products (e.g., de-deuteration or oxidation). Data are analyzed using Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. How can researchers design metabolic flux studies using this compound to track phase I/II metabolism in in vitro models?
- Methodological Answer : Incubate the deuterated compound with hepatocytes or microsomes. Use LC-HRMS to identify glucuronidated metabolites (e.g., 3-Hydroxy Desloratadine β-D-Glucuronide-d4, m/z 506.89) and quantify deuterium retention. Compare metabolic pathways to non-deuterated controls to assess isotope effects .
Q. What experimental strategies resolve discrepancies in reported molecular weights of this compound across literature sources?
- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and reference standards. For example, conflicting molecular weights (e.g., 330.85 vs. 314.85) may arise from incomplete deuteration or misannotation. Confirm the correct formula (C19H15ClN2OD4) via exact mass analysis (theoretical m/z 330.85) .
Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic profiling of this compound?
- Methodological Answer : Conduct comparative in vivo studies in animal models. Measure plasma half-life (t1/2) and metabolite ratios (deuterated vs. non-deuterated) via LC-MS/MS. KIEs are calculated using the formula: KIE=kDkH, where kH and kD are rate constants for hydrogenated and deuterated compounds, respectively .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in deuterium labeling efficiency?
- Methodological Answer : Apply ANOVA or multivariate analysis (e.g., PCA) to isotopic purity data from multiple synthesis batches. Use control charts to monitor deuterium content (target: 99 atom % D) and identify outliers. Include reference materials (e.g., Desloratadine-d4) for calibration .
Q. How can researchers differentiate this compound from structurally similar metabolites (e.g., 5-/6-Hydroxy Desloratadine) in complex biological matrices?
Properties
IUPAC Name |
13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMTPISBHBIKE-NZLXMSDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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